molecular formula C18H18N4OS B3201237 (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide CAS No. 1019102-90-9

(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Cat. No.: B3201237
CAS No.: 1019102-90-9
M. Wt: 338.4 g/mol
InChI Key: JSOAYBZKPMNTSR-PLNGDYQASA-N
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Description

(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a synthetic organic compound that belongs to the class of thiazole-containing pyrazoles. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from p-toluidine, the thiazole ring can be synthesized through a cyclization reaction with appropriate reagents such as α-haloketones.

    Pyrazole Formation: The thiazole derivative can then be reacted with hydrazine derivatives to form the pyrazole ring.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the pyrazole-thiazole intermediate and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

    Reduction: Reduction reactions can occur at the double bond in the but-2-enamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Compounds containing thiazole and pyrazole rings have shown activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide
  • (Z)-N-(3-methyl-1-(4-(p-methoxyphenyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Uniqueness

The uniqueness of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, for example, can affect the compound’s lipophilicity and electronic properties, potentially enhancing its interaction with biological targets or its stability in industrial applications.

Properties

IUPAC Name

(Z)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-4-5-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-8-6-12(2)7-9-14/h4-11H,1-3H3,(H,20,23)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOAYBZKPMNTSR-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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